

# BI-1910 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-1910   |           |
| Cat. No.:            | B15604077 | Get Quote |

Welcome to the technical support center for **BI-1910**, a novel agonistic monoclonal antibody targeting Tumor Necrosis Factor Receptor 2 (TNFR2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and interpretation of results when working with **BI-1910**.

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BI-1910?

A1: **BI-1910** is an agonistic human IgG2 monoclonal antibody that selectively binds to and activates TNFR2.[1] This activation stimulates and enhances the activation of both CD4+ and CD8+ T cells, which are crucial for anti-tumor immunity.[2][3] **BI-1910** has also been shown in preclinical models to activate Natural Killer (NK) cells.[4] Unlike some other TNFR-targeting agents, **BI-1910** does not inhibit the binding of the natural ligand, TNF-α, to TNFR2.[1][3]

Q2: What are the main applications of **BI-1910** in research?

A2: **BI-1910** is primarily investigated for its potential in cancer immunotherapy.[5] Its ability to co-stimulate effector T cells makes it a candidate for monotherapy or in combination with other immunotherapies, such as PD-1 inhibitors, to enhance anti-tumor responses.[3][6] Preclinical studies have shown that the combination of **BI-1910** with an anti-PD-1 antibody can result in additive anti-tumor effects.[3][6]

Q3: What were the key findings from the Phase 1 clinical trial of **BI-1910**?



A3: The Phase 1 dose-escalation study of **BI-1910** as a single agent in patients with advanced solid tumors was completed without any notable adverse events.[1][2][7][8][9][10] The most common adverse event reported was fatigue.[11][12] In the trial, stable disease was observed as the best clinical response in 12 out of 26 treated patients, with five of these patients experiencing disease control for over six months.[11][12][13] This durable response was associated with strong activation and expansion of CD4+ and CD8+ memory T-cells.[1][11] Despite these promising results, the clinical development of **BI-1910** has been paused to focus resources on another candidate, BI-1808.[1][11][12][14]

# Troubleshooting Unexpected Results Scenario 1: Lower than expected T-cell proliferation or activation in vitro.

Possible Cause 1: Suboptimal T-cell stimulation.

- Explanation: TNFR2 is a co-stimulatory molecule.[3] Its agonism by **BI-1910** will be most effective when the T-cells are already receiving a primary stimulation signal through their T-cell receptor (TCR).
- Recommendation: Ensure that your experimental setup includes a primary TCR stimulus, such as anti-CD3 and anti-CD28 antibodies, at optimal concentrations.

Possible Cause 2: Low TNFR2 expression on target cells.

- Explanation: TNFR2 is not constitutively expressed at high levels on all T-cell subsets. Its expression is typically upregulated upon T-cell activation.[3] Resting T-cells may not respond robustly to **BI-1910**.
- Recommendation:
  - Pre-activate T-cells with anti-CD3/CD28 for 24-48 hours before adding BI-1910 to upregulate TNFR2 expression.
  - Confirm TNFR2 expression on your target cell population using flow cytometry.

Possible Cause 3: Inappropriate assay conditions.



- Explanation: Factors such as cell density, antibody concentration, and incubation time can significantly impact the outcome of T-cell proliferation assays.
- Recommendation: Perform a titration of BI-1910 to determine the optimal concentration for your specific cell type and experimental conditions. Optimize cell seeding density and incubation time.

# Scenario 2: Expansion of regulatory T-cells (Tregs) instead of or in addition to effector T-cells.

Possible Cause: Dual role of TNFR2 signaling.

- Explanation: TNFR2 is highly expressed on regulatory T-cells (Tregs) and is crucial for their survival and expansion.[3] Therefore, it is possible that BI-1910 may lead to an expansion of Tregs, which could have immunosuppressive effects. This is a known "paradoxical effect" of some TNFR2 agonists.
- Recommendation:
  - It is critical to phenotype the responding T-cell populations using flow cytometry. Use markers such as CD4, CD8, and FoxP3 to distinguish between effector T-cells and Tregs.
  - In vivo, the context of the tumor microenvironment may favor the activation of effector Tcells over Tregs, leading to an overall anti-tumor response.[4] Therefore, in vitro results
    showing Treg expansion should be interpreted with caution and ideally validated in an in
    vivo model.

# **Experimental Protocols**T-Cell Activation and Proliferation Assay

This protocol provides a general framework for assessing the effect of **BI-1910** on T-cell activation and proliferation.

#### Materials:

• Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells



- BI-1910
- Anti-CD3 antibody (plate-bound)
- Anti-CD28 antibody (soluble)
- Cell proliferation dye (e.g., CFSE or similar)
- RPMI-1640 medium with 10% FBS
- 96-well flat-bottom plates
- · Flow cytometer

#### Protocol:

- Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 μg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
- Cell Staining: Label PBMCs or isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
- Cell Seeding: Seed the labeled cells in the anti-CD3-coated plate at a density of 1-2 x 10^5 cells/well in 100  $\mu$ L of culture medium.
- Treatment: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells (except for unstimulated controls). Add BI-1910 at various concentrations to the treatment wells. Include an isotype control.
- Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
- Analysis: Harvest the cells and analyze proliferation by flow cytometry. Gate on the CD4+ and CD8+ T-cell populations and assess the dilution of the proliferation dye. Activation can be assessed by staining for activation markers such as CD69, CD25, or 4-1BB.

#### Data Interpretation:



| Parameter            | Expected Outcome with BI-1910                                                     | Troubleshooting for<br>Unexpected Results                |
|----------------------|-----------------------------------------------------------------------------------|----------------------------------------------------------|
| T-Cell Proliferation | Increased proliferation of CD4+ and CD8+ T-cells compared to anti-CD3/CD28 alone. | See Troubleshooting Scenario 1.                          |
| Activation Markers   | Upregulation of CD25, CD69,<br>and/or 4-1BB on CD4+ and<br>CD8+ T-cells.          | Check for proper instrument setup and antibody staining. |

### **NK Cell Activation and Cytokine Release Assay**

This protocol outlines a method to evaluate the impact of **BI-1910** on NK cell activation and function.

#### Materials:

- Isolated human NK cells
- BI-1910
- IL-2 and IL-12 (for co-stimulation)
- RPMI-1640 medium with 10% FBS
- · 24-well plate
- Flow cytometer
- ELISA kit for IFN-y

#### Protocol:

- Cell Seeding: Seed isolated NK cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
- Treatment: Add **BI-1910** at various concentrations. Include wells with IL-2 (e.g., 10 ng/mL) and IL-12 (e.g., 20 ng/mL) as a positive control for cytokine release. Also, include



combinations of BI-1910 with IL-2/IL-12.

- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
- Cell Staining: Harvest the cells and stain for NK cell activation markers such as CD69 and CD107a for flow cytometry analysis.
- Cytokine Analysis: Measure the concentration of IFN-y in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

#### Data Interpretation:

| Parameter          | Expected Outcome with BI-1910                                              | Troubleshooting for<br>Unexpected Results            |
|--------------------|----------------------------------------------------------------------------|------------------------------------------------------|
| NK Cell Activation | Upregulation of CD69 and CD107a.                                           | Ensure the purity of the isolated NK cells.          |
| IFN-γ Release      | Increased IFN-y secretion,<br>potentially synergistic with IL-<br>2/IL-12. | High background in ELISA may indicate contamination. |

## **Visualizations**





Click to download full resolution via product page

Caption: Simplified signaling pathway of BI-1910 in an effector T-cell or NK cell.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bioinvent.com [bioinvent.com]
- 2. researchgate.net [researchgate.net]
- 3. bioinvent.com [bioinvent.com]
- 4. pnas.org [pnas.org]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Establishing in vitro in vivo correlations to screen monoclonal antibodies for physicochemical properties related to favorable human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. BioInvent announces promising data for BI-1910 as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
- 10. BI-1910 | BioInvent [bioinvent.com]
- 11. Flow Cytometry Troubleshooting | Antibodies.com [antibodies.com]



- 12. BioInvent's BI-1910 Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. sinobiological.com [sinobiological.com]
- To cite this document: BenchChem. [BI-1910 Technical Support Center: Troubleshooting & FAQs]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15604077#interpreting-unexpected-results-with-bi-1910]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com